2-{[1,1'-biphenyl]-4-yl}-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide
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Overview
Description
2-{[1,1’-biphenyl]-4-yl}-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide is an organic compound with a complex structure that includes a biphenyl group, a methanesulfonyl group, and a tetrahydroquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1,1’-biphenyl]-4-yl}-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide typically involves multiple steps. One common method includes the following steps:
Formation of the biphenyl group: This can be achieved through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst.
Introduction of the methanesulfonyl group: This step involves the sulfonylation of an amine group using methanesulfonyl chloride under basic conditions.
Formation of the tetrahydroquinoline moiety: This can be synthesized through a Pictet-Spengler reaction, which involves the condensation of an arylamine with an aldehyde followed by cyclization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for the Suzuki-Miyaura coupling and Pictet-Spengler reactions, as well as the development of more efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
2-{[1,1’-biphenyl]-4-yl}-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanesulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or sulfonamides.
Scientific Research Applications
2-{[1,1’-biphenyl]-4-yl}-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders.
Materials Science: The biphenyl group imparts rigidity and stability, making the compound useful in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study the function of specific enzymes or receptors in biological systems.
Mechanism of Action
The mechanism of action of 2-{[1,1’-biphenyl]-4-yl}-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide involves its interaction with specific molecular targets. The biphenyl group can interact with hydrophobic pockets in proteins, while the methanesulfonyl group can form hydrogen bonds with amino acid residues . The tetrahydroquinoline moiety can interact with aromatic residues through π-π stacking interactions . These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-(3-biphenyl)-6-(4-biphenyl)-1,3,5-triazine
- Methanesulfonato(2-di-t-butylphosphino-2’,4’,6’-tri-i-propyl-1,1’-biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II)
Uniqueness
2-{[1,1’-biphenyl]-4-yl}-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide is unique due to its combination of a biphenyl group, a methanesulfonyl group, and a tetrahydroquinoline moiety. This combination imparts specific chemical and biological properties that are not found in other similar compounds. For example, the presence of the methanesulfonyl group can enhance the compound’s solubility and stability, while the tetrahydroquinoline moiety can provide specific interactions with biological targets .
Properties
IUPAC Name |
N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-(4-phenylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3S/c1-30(28,29)26-15-5-8-21-13-14-22(17-23(21)26)25-24(27)16-18-9-11-20(12-10-18)19-6-3-2-4-7-19/h2-4,6-7,9-14,17H,5,8,15-16H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGQINHOSSWELRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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